molecular formula C16H25NO2 B12538055 N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine CAS No. 663604-13-5

N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine

Cat. No.: B12538055
CAS No.: 663604-13-5
M. Wt: 263.37 g/mol
InChI Key: XXLMATAEGGLSON-UHFFFAOYSA-N
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Description

N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of tert-butyl groups, a methoxy group, and a hydroxylamine functional group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine typically involves the condensation of 3,5-di-tert-butyl-4-methoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine involves its ability to interact with free radicals and reactive oxygen species. The compound’s hydroxylamine group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, the tert-butyl groups provide steric hindrance, enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows the compound to participate in a wider range of chemical reactions compared to its structurally similar counterparts.

Properties

CAS No.

663604-13-5

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

N-[(3,5-ditert-butyl-4-methoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C16H25NO2/c1-15(2,3)12-8-11(10-17-18)9-13(14(12)19-7)16(4,5)6/h8-10,18H,1-7H3

InChI Key

XXLMATAEGGLSON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C=NO

Origin of Product

United States

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